molecular formula C14H13NO5S B14701454 2-Ethylphenyl 3-nitrobenzenesulfonate CAS No. 25238-10-2

2-Ethylphenyl 3-nitrobenzenesulfonate

Cat. No.: B14701454
CAS No.: 25238-10-2
M. Wt: 307.32 g/mol
InChI Key: IJLXULGUXAFEKD-UHFFFAOYSA-N
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Description

2-Ethylphenyl 3-nitrobenzenesulfonate is an organic compound with the chemical formula C14H13NO5S. It is a derivative of benzenesulfonic acid, where the sulfonate group is substituted with a 2-ethylphenyl group and a nitro group at the 3-position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene followed by the introduction of the 2-ethylphenyl group. One common method involves the use of sulfur trioxide as the sulfonating agent in a microreactor setup. This method allows for efficient sulfonation under solvent-free conditions, achieving high yields and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These setups offer advantages such as improved safety, reduced reaction times, and higher efficiency compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.

    Reduction: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.

    Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

2-Ethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The sulfonate group can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylphenyl 4-nitrobenzenesulfonate
  • 2-Methylphenyl 3-nitrobenzenesulfonate
  • 2-Ethylphenyl 2-nitrobenzenesulfonate

Uniqueness

2-Ethylphenyl 3-nitrobenzenesulfonate is unique due to the specific positioning of the nitro group at the 3-position, which influences its reactivity and interactions compared to other isomers. This unique structure allows for distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

25238-10-2

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

(2-ethylphenyl) 3-nitrobenzenesulfonate

InChI

InChI=1S/C14H13NO5S/c1-2-11-6-3-4-9-14(11)20-21(18,19)13-8-5-7-12(10-13)15(16)17/h3-10H,2H2,1H3

InChI Key

IJLXULGUXAFEKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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